[1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol
Description
[1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol is a piperidine derivative featuring a 3-chlorobenzyl substituent at the nitrogen atom of the piperidine ring and a hydroxymethyl group at the 3-position of the ring (Figure 1). Its molecular formula is C₁₃H₁₇ClNO, with a molecular weight of 255.76 g/mol . The compound is primarily used in pharmaceutical research, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors. Its safety profile, as per GHS classification, includes standard laboratory precautions but lacks acute toxicity warnings under normal handling conditions .
Properties
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-13-5-1-3-11(7-13)8-15-6-2-4-12(9-15)10-16/h1,3,5,7,12,16H,2,4,6,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJRNNAFSPKFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol typically involves the reaction of 3-chlorobenzyl chloride with piperidine, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate product is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include ethanol, methanol, and dichloromethane.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: [1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to investigate biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its unique structure allows for the exploration of various pharmacological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of [1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituent positions, halogenation patterns, or functional groups, leading to distinct physicochemical and pharmacological behaviors. Below is a comparative analysis:
Key Observations:
- Positional Isomerism : The hydroxymethyl group at piperidin-3-yl vs. 4-yl ( vs. ) alters spatial orientation, affecting interactions with chiral binding pockets in enzymes or receptors.
- Chirality : Enantiomers like compound 7h exhibit high enantiomeric excess (89% ee), critical for activity in asymmetric catalysis or CNS drug design .
Activity and Selectivity
- Analog 7h : The (2S,3S)-configuration and 4-methoxyphenyl group may enhance binding to opioid or sigma receptors, as seen in related piperidines .
- Toxicity: (3-Amino-1-benzylpiperidin-3-yl)methanol exhibits acute oral toxicity (Category 4) and irritancy, unlike the target compound, highlighting the role of the 3-chloro substituent in mitigating adverse effects .
Metabolic Stability
- Hydroxymethyl Group : Enhances solubility but may increase susceptibility to glucuronidation, reducing bioavailability.
- Chlorine Substitution : Improves metabolic stability by shielding oxidation sites, as observed in halogenated analogs .
Biological Activity
The compound [1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol is a synthetic organic molecule with potential biological activity. This article explores its biological properties, synthesis, and mechanisms of action, drawing from various research studies and data sources.
Chemical Structure
The compound features a piperidine ring substituted with a 3-chlorobenzyl group and a hydroxymethyl group. This unique structure contributes to its potential pharmacological activities.
Synthesis Methods
The synthesis typically involves the following steps:
- Nucleophilic Substitution : 3-chlorobenzyl chloride reacts with piperidine in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
- Reduction : The resulting intermediate is reduced using agents like sodium borohydride or lithium aluminum hydride to yield the final product.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Nucleophilic Substitution | 3-chlorobenzyl chloride, piperidine |
| 2 | Reduction | Sodium borohydride or lithium aluminum hydride |
Pharmacological Potential
Research indicates that This compound may interact with various biological targets, including receptors and enzymes, thereby modulating their activity. The specific pathways affected depend on the context of its application.
In Vitro Studies
In vitro studies have demonstrated that compounds related to piperidine derivatives exhibit significant pharmacological effects, including:
- Anticholinesterase Activity : Some studies report that derivatives can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Antimicrobial Activity : Research has shown that certain piperidine derivatives display antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Biological Activities of Piperidine Derivatives
| Activity Type | Example Pathogens/Targets | Reference |
|---|---|---|
| Anticholinesterase | AChE | |
| Antibacterial | S. aureus, E. coli | |
| Antifungal | C. albicans |
Case Studies
- Anticholinesterase Activity : A study evaluated several piperidine derivatives for their ability to inhibit AChE. Results indicated that some compounds exhibited IC50 values in the low micromolar range, suggesting potential for treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : In another study, various piperidine derivatives were tested against common bacterial strains. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against S. aureus, indicating strong antibacterial activity .
The mechanism of action for This compound involves binding to specific receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects depending on the target involved.
Molecular Targets
Research suggests that the compound may interact with:
- Acetylcholine Receptors : Modulating neurotransmission.
- Enzymatic Pathways : Affecting metabolic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
